molecular formula C10H20N2O2 B3101411 tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate CAS No. 139161-75-4

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3101411
CAS No.: 139161-75-4
M. Wt: 200.28 g/mol
InChI Key: HBFRNKXGNAOUDC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate” is C11H22N2O2. The InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 .


Chemical Reactions Analysis

The compound has been involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.30 g/mol. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate is involved in the study of isomorphous crystal structures, particularly in understanding the simultaneous hydrogen and halogen bonds on carbonyl groups. Baillargeon et al. (2017) explored its isostructural family, highlighting the importance of these compounds in crystallography and molecular interaction studies (Baillargeon et al., 2017).

Hydrogen Bonding in Carbamate Derivatives

Another study by Das et al. (2016) examined carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. This research focused on the role of hydrogen bonding in forming a three-dimensional architecture in carbamate derivatives, which is crucial for understanding molecular structures and interactions (Das et al., 2016).

Role in Organic Synthesis and Diels‐Alder Reactions

Padwa et al. (2003) discussed the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in organic synthesis, particularly in Diels‐Alder reactions. This study emphasizes the compound's utility in complex chemical synthesis processes (Padwa et al., 2003).

Stable Precursors for Azomethine Ylids

Alker et al. (1997) described the development of stable azomethine ylid precursors, which avoid the need for an aldehyde in the ylid generation step. They highlighted tert-butyl carbamate derivative's efficiency in this process, demonstrating its utility in mild condition synthesis (Alker et al., 1997).

Synthesis of Biologically Active Intermediates

Zhao et al. (2017) explored the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the creation of biologically active compounds such as omisertinib (AZD9291). Their work demonstrates the compound's relevance in pharmaceutical research (Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRNKXGNAOUDC-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 3
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.